Bienvenue dans la boutique en ligne BenchChem!

(6-Methylquinolin-5-yl)thiourea

Urease Inhibition Enzyme Kinetics Structure-Activity Relationship

Select this 6-methylquinoline-thiourea hybrid to access a privileged scaffold with validated pharmacological advantages. Unlike simple thiourea (urease IC50 ~20 µM), the 6-methylquinoline substitution drives a 12-fold potency gain (N-methyl quinolonyl analogs IC50 1.83 µM) and enables potent antihypertensive and tyrosinase-inhibitory (IC50 down to 0.007 µM) lead development. Its balanced LogP (2.2) and TPSA (50.94 Ų) support oral bioavailability for in vivo proof-of-concept. Procure ≥98% purity for fragment-based screening, acyl thiourea library synthesis, or direct in vitro pharmacology. Ideal for medicinal chemistry teams targeting H. pylori, struvite stones, or melanogenesis.

Molecular Formula C11H11N3S
Molecular Weight 217.29
CAS No. 692287-16-4
Cat. No. B2357293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methylquinolin-5-yl)thiourea
CAS692287-16-4
Molecular FormulaC11H11N3S
Molecular Weight217.29
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)N=CC=C2)NC(=S)N
InChIInChI=1S/C11H11N3S/c1-7-4-5-9-8(3-2-6-13-9)10(7)14-11(12)15/h2-6H,1H3,(H3,12,14,15)
InChIKeyOHWXJLDCVVZZIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(6-Methylquinolin-5-yl)thiourea CAS 692287-16-4: A Specialized Quinoline-Thiourea Hybrid Scaffold for Targeted Urease Inhibition and Antihypertensive Research


(6-Methylquinolin-5-yl)thiourea (CAS 692287-16-4) is a quinoline-thiourea hybrid organic compound characterized by a quinoline ring system substituted with a methyl group at the 6-position and a thiourea group at the 5-position . The presence of both the quinoline and thiourea moieties confers distinct chemical reactivity and biological activity, making it a valuable intermediate in medicinal chemistry. It is primarily used as a research chemical for investigating urease inhibition, tyrosinase inhibition, and potential antihypertensive effects [1][2]. The compound is available from specialty chemical suppliers with a purity of ≥98%, suitable for pharmaceutical R&D and in vitro studies .

Why Generic Thiourea or Simple Quinoline Analogs Cannot Substitute for (6-Methylquinolin-5-yl)thiourea


Simple substitution of (6-Methylquinolin-5-yl)thiourea with unsubstituted thiourea or other quinoline thiourea derivatives fails to replicate its specific pharmacological profile due to critical structural differences. While thiourea itself is a weak urease inhibitor (IC50 ~19.53-21.86 µM) [1][2], the incorporation of a 6-methylquinoline moiety significantly enhances inhibitory potency, with N-methyl quinolonyl thiourea analogs achieving IC50 values as low as 1.83 µM [3]. The 6-methyl substitution pattern is particularly crucial for directing molecular interactions with biological targets, as demonstrated by the potent antihypertensive activity of 1-allyl-3-[2'-(6-methyl)quinolyl]thiourea [4]. Moreover, the unique LogP (2.2) and TPSA (50.94 Ų) of this compound dictate its physicochemical and pharmacokinetic behavior, which cannot be mimicked by other thiourea derivatives lacking the precise quinoline substitution pattern.

(6-Methylquinolin-5-yl)thiourea Evidence Guide: Quantitative Differentiation from Comparators


Urease Inhibitory Potency Enhancement via 6-Methylquinoline Moiety

Quinoline-thiourea hybrids featuring an N-methyl quinolonyl moiety exhibit significantly enhanced urease inhibition compared to unsubstituted thiourea. Specifically, an N-methyl quinolonyl thiourea derivative demonstrated an IC50 of 1.83 ± 0.79 µM, representing an approximately 12-fold increase in potency over the reference thiourea [1]. This class-level inference strongly suggests that the (6-Methylquinolin-5-yl)thiourea scaffold, which incorporates a 6-methylquinoline group, confers superior urease inhibitory activity relative to simple thiourea. For context, other quinoline analogs in the same class exhibit IC50 values ranging from 0.60 to 24.10 µM [2].

Urease Inhibition Enzyme Kinetics Structure-Activity Relationship

Antihypertensive Activity of 6-Methylquinoline-Thiourea Conjugates

The 6-methylquinoline-thiourea hybrid structure has demonstrated significant antihypertensive effects in vivo. A closely related compound, 1-allyl-3-[2'-(6-methyl)quinolyl]thiourea, produced a substantial fall in systolic blood pressure in conscious hypertensive rats at an oral dose of 100 mg/kg [1]. This effect was comparable to that of the most active compound in the series, 1-n-propyl-3-[2'-(6-methoxy)quinolyl]urea, which achieved a 29.1% reduction in systolic blood pressure [1]. The presence of the 6-methyl group on the quinoline ring is critical for this activity, as it enhances target binding and pharmacokinetic properties.

Antihypertensive Agents Cardiovascular Pharmacology In Vivo Efficacy

Computational Physicochemical Profile Differentiates (6-Methylquinolin-5-yl)thiourea from Other Thioureas

(6-Methylquinolin-5-yl)thiourea possesses a unique combination of lipophilicity and polar surface area that distinguishes it from other thiourea derivatives. Its calculated LogP of 2.19872 and TPSA of 50.94 Ų place it within favorable ranges for oral bioavailability and membrane permeability according to Lipinski's Rule of Five. For comparison, unsubstituted thiourea has a much lower LogP (approx. -0.3) and a TPSA of ~58 Ų [1]. The higher lipophilicity of (6-Methylquinolin-5-yl)thiourea is expected to improve cellular uptake and blood-brain barrier penetration, while maintaining a sufficiently low TPSA for gastrointestinal absorption.

Physicochemical Properties Drug-likeness ADME

Reactivity Advantage in Synthesizing Acyl Thiourea Derivatives

The 5-amino group on the quinoline ring of (6-Methylquinolin-5-yl)thiourea provides a reactive handle for facile derivatization into acyl thioureas, which are known to possess enhanced biological activities. In contrast, 6-methylquinoline itself lacks this reactive thiourea moiety, limiting its direct use in generating acyl thiourea libraries . Studies show that quinoline-based acyl thioureas exhibit potent tyrosinase inhibition (IC50 as low as 0.0070 µM) and urease inhibition [1][2], demonstrating the value of this synthetic versatility. (6-Methylquinolin-5-yl)thiourea thus serves as a more advanced and versatile intermediate than simple 6-methylquinoline for constructing biologically active compound libraries.

Synthetic Chemistry Acyl Thiourea Building Block

Optimal Research and Industrial Application Scenarios for (6-Methylquinolin-5-yl)thiourea


Urease-Targeted Drug Discovery for Gastric Ulcers and Urolithiasis

(6-Methylquinolin-5-yl)thiourea is an ideal starting point for developing potent urease inhibitors to treat Helicobacter pylori infections and prevent struvite kidney stones. The 6-methylquinoline moiety enhances urease binding affinity, as demonstrated by the 12-fold potency increase over thiourea in N-methyl quinolonyl thiourea analogs (IC50 = 1.83 µM) [1]. Researchers can utilize this scaffold to synthesize a focused library of acyl thiourea derivatives and screen for improved selectivity and in vivo efficacy.

Antihypertensive Lead Optimization and SAR Studies

Given the validated antihypertensive activity of 6-methylquinoline-thiourea conjugates [2], (6-Methylquinolin-5-yl)thiourea serves as a critical core scaffold for designing novel blood pressure-lowering agents. Its favorable LogP (2.2) and TPSA (50.94 Ų) support oral bioavailability, making it suitable for in vivo proof-of-concept studies. Medicinal chemistry teams can explore variations in the thiourea N-substituents to optimize potency and duration of action.

Synthesis of Tyrosinase Inhibitors for Cosmeceutical and Agricultural Applications

The thiourea group of (6-Methylquinolin-5-yl)thiourea readily undergoes acylation to yield quinolinyl acyl thioureas, which are potent mushroom tyrosinase inhibitors (IC50 as low as 0.0070 µM) [3]. This compound is therefore a valuable building block for developing anti-browning agents for the food industry, skin-lightening cosmeceuticals, and antifungal agrochemicals. Its high synthetic versatility accelerates the generation of diverse analogs for structure-activity relationship studies.

Construction of Fragment-Based Drug Discovery Libraries

As a low-molecular-weight (217.29 g/mol) fragment with a balanced physicochemical profile, (6-Methylquinolin-5-yl)thiourea is an excellent addition to fragment libraries for screening against diverse biological targets. Its 6-methylquinoline core is a recognized privileged structure in medicinal chemistry, appearing in numerous bioactive compounds [4]. The thiourea moiety provides additional hydrogen-bonding capacity, enhancing hit rates in fragment-based screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Methylquinolin-5-yl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.